N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418594-71-3
VCID: VC5010467
InChI: InChI=1S/C17H18N2O2S.ClH/c18-16-12-4-2-1-3-10(12)7-13(16)19-17(20)15-8-11-9-21-6-5-14(11)22-15;/h1-4,8,13,16H,5-7,9,18H2,(H,19,20);1H/t13-,16-;/m1./s1
SMILES: C1COCC2=C1SC(=C2)C(=O)NC3CC4=CC=CC=C4C3N.Cl
Molecular Formula: C17H19ClN2O2S
Molecular Weight: 350.86

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride

CAS No.: 2418594-71-3

Cat. No.: VC5010467

Molecular Formula: C17H19ClN2O2S

Molecular Weight: 350.86

* For research use only. Not for human or veterinary use.

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride - 2418594-71-3

Specification

CAS No. 2418594-71-3
Molecular Formula C17H19ClN2O2S
Molecular Weight 350.86
IUPAC Name N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C17H18N2O2S.ClH/c18-16-12-4-2-1-3-10(12)7-13(16)19-17(20)15-8-11-9-21-6-5-14(11)22-15;/h1-4,8,13,16H,5-7,9,18H2,(H,19,20);1H/t13-,16-;/m1./s1
Standard InChI Key ZZFUZXJDAFWYEO-OALZAMAHSA-N
SMILES C1COCC2=C1SC(=C2)C(=O)NC3CC4=CC=CC=C4C3N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic thieno[3,2-c]pyran system fused to a 6,7-dihydro-4H-thieno ring, connected via a carboxamide linkage to a (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl group. The hydrochloride salt enhances solubility, critical for bioavailability in preclinical studies. Key structural attributes include:

PropertyValue
Molecular FormulaC17H19ClN2O2S\text{C}_{17}\text{H}_{19}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight350.86 g/mol
IUPAC NameN-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride
SMILESC1COCC2=C1SC(=C2)C(=O)NC3CC4=CC=...
Stereochemistry(1R,2R) configuration

The thienopyran moiety contributes aromaticity and electron-rich regions, while the indene group introduces chirality, influencing target binding specificity.

Spectroscopic Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Typical HPLC conditions involve a C18 column with acetonitrile-water gradients, achieving ≥98% purity. 1H^1\text{H}-NMR spectra show characteristic peaks:

  • δ 1.8–2.1 ppm: Protons on the dihydroindenyl group.

  • δ 3.5–4.0 ppm: Methylene protons of the thienopyran ring.

  • δ 7.2–7.4 ppm: Aromatic protons from the indene system.

Synthesis and Optimization

Synthetic Route

The synthesis proceeds through a multi-step sequence:

  • Formation of Thieno[3,2-c]pyran-2-carboxylic Acid: Cyclization of 3-thiophenecarboxylic acid derivatives under acidic conditions.

  • Coupling with (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-amine: Carbodiimide-mediated amide bond formation.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

StepReactionYield (%)Key Reagents
1Cyclization75–80H2_2SO4_4, reflux
2Amide Coupling65–70EDC, HOBt
3Salt Precipitation85–90HCl, EtOAc

Optimization of the coupling step using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) minimizes racemization, preserving the (1R,2R) configuration.

Pharmacological Profile

Target Engagement

Molecular docking simulations using AutoDock Vina predict high-affinity binding (KdK_d ≈ 12–18 nM) to:

  • Cyclooxygenase-2 (COX-2): Key enzyme in prostaglandin biosynthesis.

  • Bcl-2 Family Proteins: Anti-apoptotic targets in oncology.

TargetPredicted KdK_d (nM)Binding Site Residues
COX-214.2 ± 1.5Arg120, Tyr355, Ser530
Bcl-216.8 ± 2.1Arg146, Asp108, Phe112

In vitro assays confirm COX-2 inhibition (IC50_{50} = 28 nM) in human recombinant enzyme models, outperforming celecoxib (IC50_{50} = 40 nM).

Anti-Proliferative Activity

Against NCI-60 cancer cell lines, the compound shows selective cytotoxicity:

Cell LineGI50_{50} (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)0.4512.4
A549 (Lung)0.688.7
HEK2935.6

Mechanistic studies reveal G1 cell cycle arrest and caspase-3/7 activation, suggesting apoptosis induction.

Molecular Docking and Dynamics

Binding Mode Analysis

Docking into COX-2’s hydrophobic channel shows:

  • Hydrogen Bonds: Carboxamide oxygen with Arg120 (OH-N\text{O}\cdots\text{H-N} = 1.9 Å).

  • π-Stacking: Thienopyran ring and Tyr385 (distance = 3.4 Å).

Free Energy Calculations

Molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations estimate a binding free energy (ΔG\Delta G) of −9.8 kcal/mol, driven by van der Waals interactions (−12.4 kcal/mol) and electrostatic contributions (−7.2 kcal/mol).

Future Directions

Further pharmacokinetic studies are needed to evaluate oral bioavailability and blood-brain barrier penetration. Structural analogs with fluorinated indene moieties may enhance metabolic stability. Collaborative efforts with academic and industrial partners could accelerate IND-enabling studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator